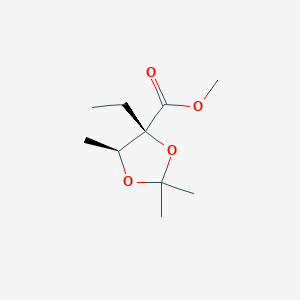
Benzothiazolium, 3-ethyl-2,6-dimethyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-3-ethylbenzothiazolium iodide is a chemical compound with the molecular formula C11H14INS. It is a member of the benzothiazolium family, which is known for its diverse applications in various fields, including chemistry and biology. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with methyl and ethyl groups, and an iodide ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-ethylbenzothiazolium iodide typically involves the reaction of 2,6-dimethylbenzothiazole with ethyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2,6-Dimethyl-3-ethylbenzothiazolium iodide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation and crystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-3-ethylbenzothiazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride or potassium tert-butoxide are employed under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted benzothiazolium salts.
Applications De Recherche Scientifique
2,6-Dimethyl-3-ethylbenzothiazolium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other benzothiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-3-ethylbenzothiazolium iodide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its structure and function. It also interacts with enzymes and proteins, inhibiting their activity. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylbenzothiazolium iodide
- 3-Ethylbenzothiazolium iodide
- 2,6-Dimethylbenzothiazolium chloride
Uniqueness
2,6-Dimethyl-3-ethylbenzothiazolium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and ethyl groups on the benzothiazole ring enhances its reactivity and interaction with biological targets compared to similar compounds.
Propriétés
Numéro CAS |
5304-18-7 |
|---|---|
Formule moléculaire |
C11H14INS |
Poids moléculaire |
319.21 g/mol |
Nom IUPAC |
3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C11H14NS.HI/c1-4-12-9(3)13-11-7-8(2)5-6-10(11)12;/h5-7H,4H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
LKTNFBVQAYVDIX-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C(SC2=C1C=CC(=C2)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoic acid, 4-[1-[[[2-chloro-5-[[4-(2,4-dipentylphenoxy)-1-oxobutyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B13802558.png)
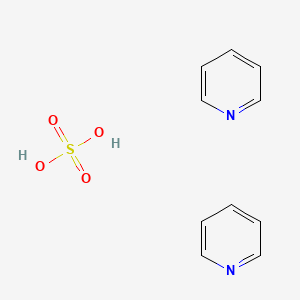


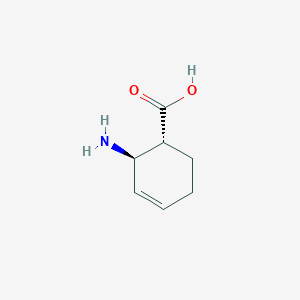
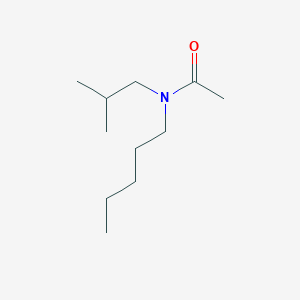


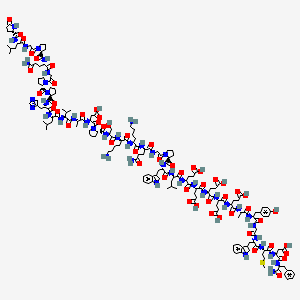
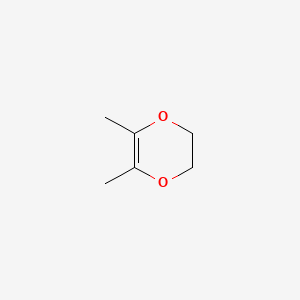
![2,4-Dihydro-4-[(6-methoxybenzothiazol-2-yl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B13802621.png)
